5-(4-Chlorophenethylsulfonyl)-1-phenyl-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would involve identifying the compound’s chemical structure, functional groups, and any notable features.
Synthesis Analysis
This would involve detailing the methods and reagents used to synthesize the compound, as well as any challenges or unique aspects of its synthesis.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, its reactivity, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Potential in Antidiabetic Therapy
Research indicates the significant antidiabetic effects of certain 5-(4-alkoxyphenylalkyl)-1H-tetrazole derivatives in animal models. These compounds, particularly those containing an oxazole-based group, have shown potent glucose and lipid-lowering activities. One specific derivative demonstrated an impressive 72 times more potency than pioglitazone hydrochloride, a well-known antidiabetic drug, in reducing glucose levels in diabetic animal models. This suggests the potential of these tetrazole derivatives in developing new antidiabetic medications (Momose et al., 2002).
Antiestrogenic Activity
Another study explored the synthesis and antiestrogenic activity of specific tetrazole derivatives, aiming to provide insights into their potential as selective estrogen receptor modulators. These compounds could be important in the development of new treatments for estrogen-dependent conditions (Jones et al., 1979).
Angiotensin II Receptor Antagonism
Tetrazole derivatives have been evaluated for their activity as angiotensin II receptor antagonists, offering potential applications in treating hypertension and cardiovascular diseases. Notably, specific N-phenyl-1H-pyrrole derivatives exhibited potent angiotensin II receptor antagonistic properties, underscoring the therapeutic potential of tetrazole-based compounds in cardiovascular pharmacotherapy (Bovy et al., 1993).
CNS Disorders Treatment
Research into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines highlighted the design of selective 5-HT7 receptor ligands and multifunctional agents. These compounds, particularly those with potent and selective antagonistic properties against the 5-HT7 receptor, exhibit promising antidepressant-like and pro-cognitive properties in vivo. This opens avenues for treating CNS disorders with a polypharmacological approach (Canale et al., 2016).
Carbonic Anhydrase Inhibition for Glaucoma Treatment
The development of topically effective intraocular pressure-lowering agents derived from 5-(omega-aminoalkylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide showcased the role of tetrazole derivatives in treating glaucoma. These compounds efficiently inhibited carbonic anhydrase isozymes, crucial in aqueous humor secretion, highlighting their potential in glaucoma therapy (Barboiu et al., 2000).
Safety And Hazards
This would involve identifying any risks associated with handling or using the compound, as well as appropriate safety precautions.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as new applications for the compound or ways to improve its synthesis.
Eigenschaften
IUPAC Name |
5-[2-(4-chlorophenyl)ethylsulfonyl]-1-phenyltetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c16-13-8-6-12(7-9-13)10-11-23(21,22)15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKVUIUBKDCGGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720965 |
Source
|
Record name | 5-[2-(4-Chlorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70720965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole | |
CAS RN |
1372784-40-1 |
Source
|
Record name | 5-[2-(4-Chlorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70720965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.